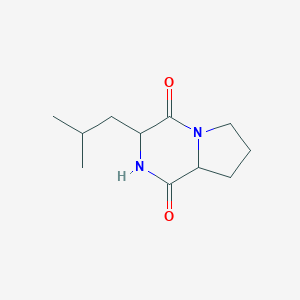

Cyclo(Pro-Leu)

Beschreibung

3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces malaysiense, Streptomyces nigra, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJNCZMRZAUNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951384 | |

| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-36-1, 5654-86-4 | |

| Record name | Gancidin W | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Pro-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural origins of Cyclo(Pro-Leu), detailing its prevalence in various microorganisms and food products. Furthermore, this document outlines the key experimental protocols for the isolation, purification, and structural elucidation of this bioactive compound. A summary of its quantitative presence in natural sources is presented, and its involvement in critical signaling pathways, including quorum sensing and anticancer mechanisms, is illustrated.

Natural Sources of Cyclo(Pro-Leu)

Cyclo(Pro-Leu) is predominantly a secondary metabolite produced by a wide array of microorganisms. Its presence has been documented in bacteria (both Gram-positive and Gram-negative), fungi, and actinomycetes. Additionally, it has been identified in certain food products, often as a result of microbial fermentation or processing.

Microbial Sources:

-

Bacteria:

-

Gram-positive: Notably produced by various species of Lactobacillus, such as Lactobacillus plantarum and Lactobacillus coryniformis, which are commonly found in fermented foods.[1][2][3] It has also been isolated from Bacillus species.

-

Gram-negative: Pseudomonas species, including Pseudomonas sesami and Pseudomonas putida, are known producers of Cyclo(Pro-Leu).[4][5] Achromobacter xylosoxidans is another significant bacterial source.

-

-

Actinomycetes:

-

Various Streptomyces species, a prolific source of bioactive secondary metabolites, have been shown to produce Cyclo(Pro-Leu). This includes strains isolated from both terrestrial and marine environments.

-

-

Fungi:

-

Fungal species such as Aspergillus flavus have been identified as producers of this cyclic dipeptide.

-

Food Products:

-

Fermented Foods: Due to the prevalence of lactic acid bacteria in fermentation processes, Cyclo(Pro-Leu) has been detected in products like Bulgarian yogurt.

-

Roasted Products: The Maillard reaction and other chemical transformations during high-temperature processing can lead to the formation of diketopiperazines. Consequently, Cyclo(Pro-Leu) has been identified in roasted coffee.

-

Wine: Fermentation processes in winemaking can also lead to the presence of Cyclo(Pro-Leu), with concentrations varying depending on the wine variety.

Quantitative Analysis of Cyclo(Pro-Leu) in Natural Sources

The concentration of Cyclo(Pro-Leu) in natural sources can vary significantly depending on the producing organism, culture conditions, and the matrix of the source material. While comprehensive quantitative data across all natural sources is not extensively available in the literature, some studies have reported specific concentrations.

| Natural Source | Concentration Range | Method of Analysis |

| Various Wines | 0.1 - 1 mg/L | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Acidified Wheat Sourdough | Significantly increased over 48h | Liquid Chromatography-Mass Spectrometry (LC-MS) |

It is important to note that in many microbial studies, the production of Cyclo(Pro-Leu) is reported in terms of bioactivity (e.g., Minimum Inhibitory Concentration - MIC) rather than absolute concentration in the culture broth. However, based on reported MIC values and extraction yields from various studies, it can be inferred that concentrations in microbial cultures typically fall within the µg/mL to low mg/L range.

Experimental Protocols

The isolation and identification of Cyclo(Pro-Leu) from natural sources involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

Extraction and Isolation from Microbial Culture

This protocol describes a general procedure for the extraction and purification of Cyclo(Pro-Leu) from a liquid microbial culture (e.g., Streptomyces or Pseudomonas).

Workflow for Extraction and Isolation of Cyclo(Pro-Leu)

References

- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Cyclo(Pro-Leu) Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of Cyclo(Pro-Leu) stereoisomers, a class of cyclic dipeptides (also known as 2,5-diketopiperazines) that have garnered significant interest in the scientific community. The stereochemical configuration of the constituent proline and leucine (B10760876) residues plays a pivotal role in determining the biological efficacy and mechanism of action of these molecules. This document provides a comprehensive overview of their antifungal, anticancer, and quorum sensing inhibitory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Cyclo(Pro-Leu) Stereoisomers

Cyclo(Pro-Leu) is a cyclic dipeptide formed from the condensation of proline and leucine amino acids. Due to the chiral nature of these amino acids, Cyclo(Pro-Leu) can exist in four distinct stereoisomeric forms: Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu). Research has consistently demonstrated that the biological activities of these stereoisomers are not uniform, with homochiral isomers (L-L and D-D) often exhibiting greater potency compared to their heterochiral counterparts (L-D and D-L). This stereospecificity highlights the importance of three-dimensional conformation in the interaction of these molecules with their biological targets. These compounds have been isolated from various natural sources, including bacteria and fungi, and have also been synthesized in the laboratory for further investigation.[1][2]

Comparative Biological Activities: A Quantitative Overview

The biological activities of Cyclo(Pro-Leu) stereoisomers are diverse, with notable effects observed in antifungal, anticancer, and quorum sensing inhibition assays. The following tables summarize the available quantitative data, offering a clear comparison of the potency of each stereoisomer.

Table 1: Antifungal and Anti-Aflatoxigenic Activities of Cyclo(Pro-Leu) Stereoisomers

| Compound | Target Organism | Activity | IC50 / MIC | Reference |

| Cyclo(L-Pro-L-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC50: 0.2 mg/mL | [3] |

| Cyclo(L-Pro-L-Leu) | Colletotrichum orbiculare | Antifungal | Significantly inhibited conidial germination and appressorium formation at 100 µg/mL | [4][5] |

| Cyclo(D-Pro-D-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Similar activity to Cyclo(L-Leu-L-Pro) | [6] |

| Cyclo(D-Pro-D-Leu) | Colletotrichum orbiculare | Antifungal | Significantly reduced conidia germination and lesion occurrence at 100 µg/mL | [4][5] |

| Cyclo(D-Pro-L-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Weaker activity | [6] |

| Cyclo(D-Pro-L-Leu) | Colletotrichum orbiculare | Antifungal | No significant activity | [4][5] |

| Cyclo(L-Pro-D-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Weaker activity | [6] |

Table 2: Cytotoxic (Anticancer) Activities of Cyclo(Pro-Leu)

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Cyclo(Pro-Leu) | HT-29 | Colon Cancer | 101.56 µM | [7] |

| Cyclo(Pro-Leu) | MCF-7 | Breast Cancer | 78.78 µM | [7] |

| Cyclo(Pro-Leu) | A375 | Melanoma | 51.13 µM | [7] |

| Cyclo(Pro-Leu) | K562 | Leukemia | 21.72 µM | [7] |

| Cyclo(Pro-Leu) | NCM460 | Normal Colon | 775.86 µM | [7] |

| Cyclo(L-Leu-L-Pro) | K562, HL-60, U937 | Leukemia | Concentration-dependent inhibition (1-500 µg/ml) | [8] |

Table 3: Antibacterial and Quorum Sensing Inhibitory Activities of Cyclo(Pro-Leu) Stereoisomers

| Compound | Target Organism | Activity | MIC | Reference |

| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis (VRE) | Antibacterial | 12.5 µg/ml for several strains | [8] |

| Cyclo(L-Leu-L-Pro) | Pseudomonas aeruginosa | Quorum Sensing Inhibition | Activates biosensors for quorum sensing mechanisms | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cyclo(Pro-Leu) stereoisomers.

Synthesis and Purification of Cyclo(Pro-Leu) Stereoisomers

A common method for the synthesis of Cyclo(Pro-Leu) stereoisomers involves the cyclization of the corresponding linear dipeptide methyl ester.[9]

Protocol:

-

Dipeptide Synthesis: Couple the N-protected amino acid (e.g., Boc-Proline) with the C-protected amino acid methyl ester (e.g., Leucine methyl ester) using a standard coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent (e.g., dichloromethane).

-

Deprotection: Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid).

-

Cyclization: Induce cyclization of the deprotected dipeptide methyl ester by heating in a high-boiling point solvent such as methanol (B129727) or isopropanol. The cyclization often occurs spontaneously upon concentration of the reaction mixture.

-

Purification: Purify the resulting cyclic dipeptides using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][10] The use of a C18 or phenyl-hexyl column with a water/acetonitrile or water/methanol gradient is typically effective for separating the stereoisomers.[8]

Antifungal Susceptibility Testing

Protocol for Conidial Germination and Appressorium Formation Assay: [11][12]

-

Spore Suspension Preparation: Prepare a suspension of fungal conidia (e.g., Colletotrichum orbiculare) in sterile distilled water or a minimal medium to a final concentration of 1 x 10^5 spores/mL.

-

Treatment: Add the Cyclo(Pro-Leu) stereoisomers at various concentrations to the spore suspension. A control with no compound should be included.

-

Incubation: Place droplets of the treated and control spore suspensions on a hydrophobic surface (e.g., a plastic coverslip) in a humid chamber and incubate at 25°C.

-

Microscopic Observation: At different time intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), observe the spores under a light microscope.

-

Quantification: For each time point and treatment, count the number of germinated spores and the number of germ tubes that have differentiated into appressoria. At least 100 spores should be counted per replicate.

-

Data Analysis: Calculate the percentage of germination and appressorium formation for each treatment and compare it to the control.

Aflatoxin Inhibition Assay

Protocol using High-Performance Liquid Chromatography (HPLC): [13][14]

-

Fungal Culture: Inoculate a suitable liquid medium (e.g., yeast extract-sucrose broth) with spores of an aflatoxin-producing fungus (e.g., Aspergillus parasiticus).

-

Treatment: Add different concentrations of the Cyclo(Pro-Leu) stereoisomers to the fungal cultures at the time of inoculation. A control culture without the compounds is essential.

-

Incubation: Incubate the cultures for a specific period (e.g., 5-7 days) under conditions that promote aflatoxin production (e.g., 28°C in the dark).

-

Aflatoxin Extraction:

-

Separate the fungal mycelium from the culture medium by filtration.

-

Extract the aflatoxins from the culture filtrate using an appropriate solvent such as chloroform (B151607) or by passing the filtrate through an immunoaffinity column specific for aflatoxins.

-

-

HPLC Analysis:

-

Evaporate the solvent from the extract and redissolve the residue in the HPLC mobile phase.

-

Inject the sample into a reversed-phase HPLC system equipped with a fluorescence detector.[15]

-

Quantify the amount of aflatoxin by comparing the peak area to a standard curve of known aflatoxin concentrations.

-

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits aflatoxin production by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][16][17][18]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) and a non-cancerous control cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the Cyclo(Pro-Leu) stereoisomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Quorum Sensing Inhibition Assay

The Chromobacterium violaceum bioassay is a common method for screening for quorum sensing inhibitors. This bacterium produces a purple pigment called violacein (B1683560), the production of which is regulated by quorum sensing.[1][19][20][21][22]

Protocol:

-

Bacterial Culture: Grow an overnight culture of Chromobacterium violaceum in Luria-Bertani (LB) broth.

-

Assay Preparation: Prepare LB agar (B569324) plates. Inoculate molten LB agar with the overnight culture of C. violaceum.

-

Compound Application: Once the agar has solidified, create wells in the agar. Add different concentrations of the Cyclo(Pro-Leu) stereoisomers to the wells. A control with the solvent used to dissolve the compounds should be included.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation: Observe the plates for the inhibition of violacein production, which will appear as a colorless halo around the well containing an active quorum sensing inhibitor.

-

Quantitative Analysis (Optional): To quantify the inhibition, the assay can be performed in a liquid culture format in a 96-well plate. After incubation, the violacein can be extracted from the bacterial cells (e.g., using DMSO) and the absorbance measured at 585 nm.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of Aflatoxin Biosynthesis

Cyclo(Pro-Leu) stereoisomers, particularly the homochiral forms, have been shown to inhibit the production of aflatoxins by Aspergillus species.[3][6] The proposed mechanism involves the downregulation of genes within the aflatoxin biosynthesis cluster.[23][24] A key regulatory gene in this pathway is aflR. Inhibition of aflR expression leads to a cascade effect, suppressing the transcription of structural genes responsible for the enzymatic steps in aflatoxin synthesis.[24]

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses a complex and hierarchical quorum sensing (QS) network that regulates the expression of numerous virulence factors and biofilm formation.[7][25][26][27] This network involves multiple signaling systems, including the las and rhl systems, which utilize acyl-homoserine lactone (AHL) signal molecules. Cyclo(Pro-Leu) has been shown to interfere with these QS systems, likely by acting as an antagonist to the AHL receptors (LasR and RhlR) or by inhibiting the synthesis of the AHL signals.[5][28]

Experimental and Screening Workflows

The following diagrams illustrate logical workflows for the synthesis and screening of Cyclo(Pro-Leu) stereoisomers for biological activity.

Conclusion

The stereoisomers of Cyclo(Pro-Leu) represent a promising class of bioactive molecules with potential applications in agriculture, medicine, and antimicrobial research. The pronounced differences in activity between the stereoisomers underscore the critical importance of stereochemistry in drug design and development. The homochiral Cyclo(L-Pro-L-Leu) and Cyclo(D-Pro-D-Leu) isomers have consistently demonstrated superior antifungal and anti-aflatoxigenic properties, while the broader anticancer and quorum sensing inhibitory activities warrant further investigation across all stereoisomeric forms. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the therapeutic potential of these fascinating cyclic dipeptides. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conidial Germination and Appressorium Formation of Colletotrichum coccodes on Tomato Foliage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. agilent.com [agilent.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - AJMB: Volume 9, Issue 1, Year 2017 - AJMB [ajmb.org]

- 21. mdpi.com [mdpi.com]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. The Potential of Plant-Based Bioactive Compounds on Inhibition of Aflatoxin B1 Biosynthesis and Down-regulation of aflR, aflM and aflP Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cyclo(Pro-Leu): A Technical Guide to its Discovery and Isolation from Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Cyclo(Pro-Leu), a cyclic dipeptide of significant interest from marine bacteria. This document details the experimental protocols, quantitative data, and key signaling pathways associated with this promising bioactive compound.

Introduction

Cyclo(Pro-Leu), also known as Cyclo(L-Leucyl-L-Prolyl) or cLP, is a diketopiperazine (DKP) that has been isolated from a variety of marine bacteria, including species of Streptomyces, Pseudomonas, Achromobacter, Halobacillus, and Bacillus.[1][2][3] This cyclic dipeptide has garnered considerable attention within the scientific community due to its diverse and potent biological activities. These activities include antifungal, antibacterial, anticancer, and quorum sensing modulatory effects, making it a valuable lead compound for drug discovery and development. This guide serves as a comprehensive resource for researchers seeking to understand and harness the potential of Cyclo(Pro-Leu).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Cyclo(Pro-Leu) from marine bacteria.

Fermentation of Marine Bacteria

Objective: To cultivate marine bacteria, such as Streptomyces sp. or Pseudomonas sesami, under conditions optimized for the production of Cyclo(Pro-Leu).

Protocol:

-

Strain Selection and Inoculum Preparation:

-

Select a marine bacterial strain known to produce Cyclo(Pro-Leu), for example, Streptomyces sp. TN262 or Pseudomonas sesami BC42.[2][4]

-

Prepare a seed culture by inoculating a single colony of the bacterium into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 150-200 rpm.[2][5]

-

-

Production Fermentation:

-

Inoculate a larger volume of production medium (e.g., 1 L of TSB in a 2.5 L flask) with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture under optimized conditions. For many Streptomyces species, this involves incubation at 28-30°C for 7-10 days with continuous agitation (150-200 rpm).[6]

-

Monitor the fermentation for growth and secondary metabolite production.

-

Extraction of Cyclo(Pro-Leu)

Objective: To extract the crude mixture of secondary metabolites, including Cyclo(Pro-Leu), from the fermentation broth.

Protocol:

-

Separation of Biomass:

-

After the fermentation period, centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the bacterial cells (pellet) from the supernatant.

-

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). Shake vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of Cyclo(Pro-Leu).

-

Pool the ethyl acetate extracts.

-

-

Concentration:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the dried extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C. The resulting residue is the crude extract containing Cyclo(Pro-Leu).

-

Purification of Cyclo(Pro-Leu)

Objective: To isolate and purify Cyclo(Pro-Leu) from the crude extract using chromatographic techniques.

Protocol:

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column (e.g., 60-120 mesh) packed in a suitable non-polar solvent like hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common gradient is from 100% chloroform (B151607) to a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) for the presence of Cyclo(Pro-Leu).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol (97:3 v/v).[3]

-

Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate).

-

The Rf value of Cyclo(Pro-Leu) will vary depending on the exact conditions but can be used to identify the fractions containing the compound of interest.

-

Pool the fractions containing the compound with the desired Rf value.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled and concentrated fractions to reversed-phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 210 nm.

-

Collect the peak corresponding to Cyclo(Pro-Leu).

-

Lyophilize the collected fraction to obtain pure Cyclo(Pro-Leu) as a white powder.

-

Characterization of Cyclo(Pro-Leu)

Objective: To confirm the identity and structure of the purified compound.

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the sample if necessary.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

The mass spectrum of Cyclo(Pro-Leu) will show a characteristic molecular ion peak (m/z) of 210.14.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the proline and leucine (B10760876) residues within the cyclic structure.

-

Quantitative Data

The biological activity of Cyclo(Pro-Leu) has been quantified against a range of targets. The following tables summarize some of the key quantitative data reported in the literature.

| Table 1: Antifungal and Antibacterial Activity of Cyclo(Pro-Leu) | |

| Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Fusarium oxysporum | 16[6] |

| Aspergillus flavus | 16[6] |

| Aspergillus niger | 17[6] |

| Penicillium expansum | 18[6] |

| Candida albicans | 50[6] |

| Salmonella enterica | 11[6] |

| Enterococcus faecalis | 12[6] |

| Bacillus cereus | 16[6] |

| Staphylococcus aureus | 30[6] |

| Escherichia fergusonii | 230[6] |

| Table 2: Cytotoxic Activity of Cyclo(Pro-Leu) (IC₅₀ values) | |

| Cell Line | IC₅₀ (µM) |

| HT-29 (Colon cancer) | 101.56 |

| MCF-7 (Breast cancer) | 78.78 |

| A375 (Melanoma) | 51.13 |

| K562 (Leukemia) | 21.72 |

| NCM460 (Normal colon) | 775.86 |

Note: The specific activity can vary depending on the isomer of Cyclo(Pro-Leu) and the experimental conditions.[3]

Signaling Pathways and Visualizations

Cyclo(Pro-Leu) exerts its biological effects through various signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Cyclo(Pro-Leu).

Fungal MAPK Signaling Pathway Inhibition

Caption: Inhibition of the fungal MAPK pathway by Cyclo(Pro-Leu).

Quorum Sensing in Pseudomonas aeruginosa

Caption: Modulation of Pseudomonas aeruginosa quorum sensing by Cyclo(Pro-Leu).

CD151-Mediated Signaling

References

- 1. ClinPGx [clinpgx.org]

- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

The Pharmacological Landscape of Proline-Based Cyclic Dipeptides: A Technical Guide for Drug Discovery

Introduction

Proline-based cyclic dipeptides (P-CDPs), also known as proline-containing 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic small molecules that have garnered significant attention in the field of drug discovery. Their unique rigid bicyclic structure, conferred by the fusion of the piperazine-2,5-dione ring with the pyrrolidine (B122466) ring of proline, imparts remarkable biological stability and oral bioavailability. These advantageous physicochemical properties, combined with their diverse and potent pharmacological activities, position P-CDPs as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of P-CDPs, focusing on their synthesis, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Pharmacological Properties and Quantitative Data

Proline-based cyclic dipeptides exhibit a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. The specific activity is largely determined by the second amino acid residue in the dipeptide sequence and its stereochemistry.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antiproliferative effects of P-CDPs against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway.

| Cyclic Dipeptide | Cancer Cell Line | Activity | Value | Reference |

| Cyclo(Pro-Tyr) | HepG2 (Liver Cancer) | IC50 | 42.98 µg/mL | [1] |

| Cyclo(Pro-Tyr) | MCF-7 (Breast Cancer) | IC50 | 48.90 µg/mL | [2] |

| Cyclo(L-Pro-L-Tyr) | HeLa (Cervical Cancer) | IC50 | 0.065 mg/mL | [3] |

| Cyclo(L-Pro-L-Tyr) | Caco-2 (Colorectal Cancer) | IC50 | 0.18 mg/mL | [3] |

| Cyclo(L-Pro-L-Phe) | HT-29 (Colon Cancer) | IC50 | >10 mM | [4] |

| Cyclo(L-Pro-L-Val) | HT-29 (Colon Cancer) | IC50 | >10 mM | |

| Cyclo(L-Pro-L-Leu) | HT-29 (Colon Cancer) | IC50 | >10 mM |

Neuroprotective Activity

Several P-CDPs have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve the modulation of pathways related to oxidative stress, inflammation, and neuronal apoptosis. For instance, Cyclo(Pro-Phe) has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator, contributing to its neuroprotective properties.

| Cyclic Dipeptide | Model | Activity | Value | Reference |

| Cyclo(Pro-Gly) | Antiamnesic effect in rats | Effective Dose | 0.1 and 10 mg/kg (i.p.) | |

| N-phenyl-acetyl-L-prolyl-glycyl ethyl ester (Noopept) | Antiamnesic effect in rats | Effective Dose | 0.5-10 mg/kg (oral) |

Anti-inflammatory Activity

The anti-inflammatory properties of P-CDPs are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.

| Cyclic Dipeptide | Model | Activity | Value | Reference |

| Cyclo(Pro-Gly) | LPS-induced TNF-α release in RAW 264.7 macrophages | IC50 | 4.5 µg/mL |

Antimicrobial Activity

P-CDPs have also been investigated for their antimicrobial and quorum sensing inhibitory activities. They can disrupt bacterial communication and biofilm formation, offering a potential alternative to traditional antibiotics.

| Cyclic Dipeptide | Microorganism | Activity | Value | Reference |

| Cyclo(L-Pro-L-Tyr) | Staphylococcus aureus | MIC | 160 µg/mL | |

| Cyclo(L-Pro-L-Thr) | Staphylococcus aureus | MIC | 80 µg/mL | |

| Cyclo(L-Pro-L-Ser) | Staphylococcus aureus | MIC | 80 µg/mL | |

| Cyclo(L-Pro-L-Trp) | Escherichia coli | MIC | 320 µg/mL | |

| Cyclo(L-Pro-L-Phe) | Candida albicans | MIC | 320 µg/mL | |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus (aflatoxin production) | IC50 | 0.2 mg/mL |

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of proline-based cyclic dipeptides are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of targeted therapeutics.

PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Cyclo(Pro-Tyr) has been shown to exert its anticancer effects by inhibiting this pathway. It leads to the upregulation of the tumor suppressor PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of caspase-3, leading to apoptosis.

Cyclo(Pro-Tyr) induced apoptosis via PI3K/AKT pathway.

PPAR-γ Activation in Neuroprotection

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation and oxidative stress. Cyclo(Pro-Phe) acts as a partial agonist of PPAR-γ. Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing neuronal inflammation and promoting neuronal survival.

Neuroprotection by Cyclo(Pro-Phe) via PPAR-γ activation.

NF-κB Signaling in Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proline-based cyclic dipeptides, such as Cyclo(Pro-Gly), can exert anti-inflammatory effects by preventing the degradation of IκBα, thereby inhibiting NF-κB activation.

Anti-inflammatory action of Cyclo(Pro-Gly) via NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of proline-based cyclic dipeptides.

Synthesis of Proline-Based Cyclic Dipeptides

A common method for the synthesis of P-CDPs involves a solution-phase approach starting from N-Boc-protected dipeptide methyl esters.

Materials:

-

N-Boc-protected dipeptide methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Deprotection: Dissolve the N-Boc-protected dipeptide methyl ester in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Neutralization: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide methyl ester.

-

Cyclization: Dissolve the crude linear dipeptide methyl ester in methanol (B129727) and heat at reflux for 24-48 hours to induce intramolecular cyclization.

-

Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude cyclic dipeptide by silica gel column chromatography using an appropriate solvent system.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence of Cyclic Dipeptides in Mammals: A Technical Guide Focused on Cyclo(His-Pro)

A Note on the Focus of this Document: Initial investigation into the endogenous presence of Cyclo(Pro-Leu) in mammals reveals a significant gap in the scientific literature. While some reviews suggest its potential as an endogenous molecule, definitive evidence, quantitative data, and established biosynthetic pathways in mammalian systems are currently lacking. The majority of research points to a microbial origin for Cyclo(Pro-Leu). In contrast, the cyclic dipeptide Cyclo(His-Pro) is well-documented as an endogenous molecule in mammals, with established precursors, quantifiable levels in various tissues, and identified biological activities. Therefore, to provide a comprehensive and technically detailed guide that meets the core requirements of this request, this document will focus on Cyclo(His-Pro) as a representative and thoroughly researched endogenous cyclic dipeptide in mammals.

Introduction to Endogenous Cyclic Dipeptides

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest and simplest form of cyclic peptides, formed by the condensation of two amino acids. While a vast number of cyclic dipeptides are produced by microorganisms, a select few are known to be endogenously present in mammals, where they can act as signaling molecules and neuromodulators[1][2]. Cyclo(His-Pro) is a notable example, being ubiquitously distributed in the central nervous system (CNS) and other tissues of humans and various animals[1][2][3]. It is primarily known as a metabolite of Thyrotropin-releasing hormone (TRH), but evidence suggests that not all endogenous Cyclo(His-Pro) is derived from TRH, hinting at other potential biosynthetic pathways. This guide will delve into the quantitative data, experimental protocols for detection, and the known signaling pathways associated with endogenous Cyclo(His-Pro) in mammals.

Quantitative Data of Cyclo(His-Pro) in Mammalian Tissues

The concentration of Cyclo(His-Pro) has been measured in various mammalian tissues and fluids, with the highest concentrations typically found in the central nervous system. The data presented below is collated from studies utilizing radioimmunoassay (RIA) and other quantitative methods.

| Tissue/Fluid | Species | Concentration | Reference |

| Brain (Whole) | Rat | 35-61 pmol/brain | |

| Hypothalamus | Rat | Highest concentration among brain regions | |

| Pituitary Stalk-Median Eminence | Human | 2.2 ng/mg protein | |

| Hypothalamus (Whole) | Human | 0.105 ng/mg protein | |

| Cerebellar Hemisphere | Human | 0.168 ng/mg protein | |

| Olfactory Bulbs | Human | 0.180 ng/mg protein | |

| Hippocampus | Human | 0.080 ng/mg protein | |

| Occipital Cortex | Human | 0.079 ng/mg protein | |

| Plasma | Human (Fasting, Non-obese) | 905 ± 187 pg/mL | |

| Plasma | Human (Fasting, Obese) | 2075 ± 144 pg/mL | |

| Cerebrospinal Fluid (CSF) | Human | Present and detectable |

Experimental Protocols for Quantification

The quantification of Cyclo(His-Pro) in biological matrices requires sensitive and specific analytical methods. The two most prominent techniques found in the literature are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Brain Tissue

A crucial first step for accurate quantification is the efficient extraction of the analyte from the complex biological matrix.

-

Homogenization: Brain tissue is homogenized in a suitable solvent, such as acidic ethanol (B145695) or perchloric acid, to precipitate proteins and extract small molecules.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected.

-

Drying and Reconstitution: The supernatant is often dried under vacuum or nitrogen to remove the organic solvent and then reconstituted in a buffer compatible with the subsequent analytical method (e.g., RIA buffer or LC-MS mobile phase).

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive immunochemical technique that has been widely used for the quantification of Cyclo(His-Pro).

-

Antibody Incubation: A specific antibody against Cyclo(His-Pro) is incubated with the prepared sample extract.

-

Radiotracer Addition: A known amount of radiolabeled Cyclo(His-Pro) (e.g., ³H-Cyclo(His-Pro)) is added to the mixture. The radiolabeled and unlabeled (from the sample) Cyclo(His-Pro) compete for binding to the limited number of antibody binding sites.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Antigen: An agent that precipitates the antibody-antigen complex (e.g., a second antibody or charcoal) is added, followed by centrifugation to separate the bound radiotracer from the free radiotracer.

-

Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter.

-

Quantification: The concentration of Cyclo(His-Pro) in the sample is determined by comparing its ability to displace the radiotracer with a standard curve generated using known concentrations of unlabeled Cyclo(His-Pro).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and the ability to quantify multiple analytes simultaneously. While specific protocols for Cyclo(His-Pro) are less detailed in the provided search results, a general workflow can be outlined based on the analysis of similar small peptides.

-

Chromatographic Separation: The reconstituted sample extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate Cyclo(His-Pro) from other components in the extract based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is commonly employed.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions of the analyte.

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

First Quadrupole (Q1): Selects the precursor ion, which is the protonated molecule of Cyclo(His-Pro) ([M+H]⁺).

-

Second Quadrupole (Q2): Functions as a collision cell where the precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Third Quadrupole (Q3): Selects a specific fragment ion (product ion) that is characteristic of Cyclo(His-Pro).

-

-

Detection and Quantification: The intensity of the selected product ion is measured over time. The area under the peak in the resulting chromatogram is proportional to the concentration of Cyclo(His-Pro) in the sample. Quantification is achieved by comparing the peak area to a calibration curve generated by analyzing standards of known concentrations. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Biosynthesis and Signaling Pathways

Biosynthesis of Cyclo(His-Pro)

The primary established pathway for the endogenous synthesis of Cyclo(His-Pro) in mammals is through the enzymatic processing of the prohormone for Thyrotropin-releasing hormone (pro-TRH).

Caption: Biosynthesis of Cyclo(His-Pro) from its precursor, pro-TRH.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Cyclo(His-Pro) in mammalian brain tissue.

Caption: A typical experimental workflow for Cyclo(His-Pro) quantification.

Signaling Pathways of Cyclo(His-Pro)

Cyclo(His-Pro) has been shown to exert neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation, particularly the Nrf2 and NF-κB pathways.

Caption: Modulation of Nrf2 and NF-κB pathways by Cyclo(His-Pro).

Conclusion

While the endogenous presence of Cyclo(Pro-Leu) in mammals remains an open area of research, its counterpart, Cyclo(His-Pro), serves as a well-established example of a biologically active, endogenous cyclic dipeptide. Its presence has been quantified in various mammalian tissues, and its synthesis from TRH is well-characterized. The neuroprotective and anti-inflammatory effects of Cyclo(His-Pro), mediated through the Nrf2 and NF-κB signaling pathways, highlight the potential physiological significance of this class of molecules. Further research, particularly utilizing advanced metabolomics and mass spectrometry techniques, is required to definitively identify and quantify other endogenous cyclic dipeptides, including Cyclo(Pro-Leu), and to fully elucidate their roles in mammalian physiology and pathology.

References

- 1. Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Cyclo(Pro-Leu): A Technical Guide for Researchers

An in-depth exploration of the antifungal and antibacterial properties of the cyclic dipeptide Cyclo(Pro-Leu), offering a comprehensive resource for researchers, scientists, and drug development professionals.

The cyclic dipeptide Cyclo(L-Leucyl-L-Prolyl), often abbreviated as Cyclo(Pro-Leu), has emerged as a promising natural compound with a broad spectrum of antimicrobial activities. This technical guide synthesizes current research on its antifungal and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to facilitate further investigation and drug development efforts.

Antimicrobial Activity: A Quantitative Overview

Cyclo(Pro-Leu) has demonstrated significant inhibitory effects against a range of pathogenic fungi and bacteria. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its potency.

Table 1: Antifungal Activity of Cyclo(Pro-Leu) and Its Isomers

| Fungal Species | Cyclo(Pro-Leu) Isomer | Concentration | Effect | Reference |

| Aspergillus parasiticus | Cyclo(L-Leu-L-Pro) | 0.20 mg/mL | 50% inhibition of aflatoxin production[1] | [1] |

| Aspergillus parasiticus | Cyclo(L-Leu-L-Pro) | > 6.0 mg/mL | Inhibition of fungal growth[1] | [1] |

| Aspergillus parasiticus | Cyclo(D-Leu-D-Pro) | Similar to L-L isomer | Similar inhibition of aflatoxin production[1] | [1] |

| Colletotrichum orbiculare | Cyclo(L-Leu-L-Pro) | 100 µg/mL | Significant inhibition of conidia germination and appressorium formation[2][3][4] | [2][3][4] |

| Colletotrichum orbiculare | Cyclo(D-Leu-D-Pro) | 100 µg/mL | Significant reduction in conidia germination[2][3][4] | [2][3][4] |

| Colletotrichum orbiculare | Cyclo(D-Leu-L-Pro) | 100 µg/mL | No significant antifungal activity[2][3][4] | [2][3][4] |

| Candida albicans | Cyclo(Leu-Pro) | Not specified | Attenuated growth[4] | [4] |

| Ganoderma boninense | Cyclo(Leu-Pro) | Not specified | Attenuated growth[4] | [4] |

| Aspergillus flavus | Cyclo(L-Leu-L-Pro) | Not specified | Inhibition of proliferation[5] | [5] |

| Fusarium oxysporum | Cyclo(L-Leu-L-Pro) | 16 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Aspergillus flavus | Cyclo(L-Leu-L-Pro) | 16 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Aspergillus niger | Cyclo(L-Leu-L-Pro) | 17 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Penicillium expansum | Cyclo(L-Leu-L-Pro) | 18 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Candida albicans | Cyclo(L-Leu-L-Pro) | 50 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Candida metapsilosis | Cyclo(L-Leu-L-Pro) | 32 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

| Candida parapsilosis | Cyclo(L-Leu-L-Pro) | 30 µg/mL | Minimum Inhibitory Concentration (MIC)[6] | [6] |

Table 2: Antibacterial Activity of Cyclo(Pro-Leu)

| Bacterial Species | Cyclo(Pro-Leu) Isomer | Minimum Inhibitory Concentration (MIC) | Reference |

| Enterococcus faecalis (Vancomycin-Resistant) | Cyclo(L-Leu-L-Pro) | 12.5 µg/mL[7] | [7] |

| Salmonella enterica | Cyclo(L-Leu-L-Pro) | 11 µg/mL[6] | [6] |

| Enterococcus faecalis | Cyclo(L-Leu-L-Pro) | 12 µg/mL[8] | [8] |

| Bacillus cereus | Cyclo(L-Leu-L-Pro) | 16 µg/mL[8] | [8] |

| Staphylococcus aureus | Cyclo(L-Leu-L-Pro) | 30 µg/mL[8] | [8] |

| Escherichia fergusonii | Cyclo(L-Leu-L-Pro) | 230 µg/mL[6][8] | [6][8] |

| Listeria monocytogenes | Cyclo(L-Leu-L-Pro) | 512 µg/mL (Antibiofilm activity)[9] | [9] |

Mechanisms of Action

The antimicrobial effects of Cyclo(Pro-Leu) are attributed to several mechanisms, including the disruption of fungal cell integrity, inhibition of crucial fungal development processes, and interference with bacterial communication systems.

Antifungal Mechanisms

The antifungal action of Cyclo(Pro-Leu) involves multiple modes of action. It has been shown to disrupt the fungal cell wall and membrane integrity, leading to cytoplasmic leakage and impaired metabolic functions.[5] This disruption results in reduced hyphal growth and spore germination.[5] Furthermore, Cyclo(L-Leu-L-Pro) has been observed to inhibit key developmental stages in fungi, such as conidia germination and appressorium formation in Colletotrichum orbiculare, which are critical for host infection.[2][3][4]

Antibacterial Mechanisms: Quorum Sensing Inhibition

A significant aspect of Cyclo(Pro-Leu)'s antibacterial activity is its ability to interfere with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression.[10][11][12] By acting as a QS inhibitor, Cyclo(Pro-Leu) can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[12][13] This has been particularly noted in its ability to inhibit biofilm formation in pathogens like Listeria monocytogenes and Streptococcus epidermidis.[9][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the antimicrobial properties of Cyclo(Pro-Leu).

Isolation and Identification

The initial step in many studies involves the isolation of Cyclo(Pro-Leu) from microbial cultures, such as those of Pseudomonas, Achromobacter, and Streptomyces species.[1][2][3][4][6][14]

General Workflow for Isolation and Identification:

A common procedure involves:

-

Culturing: Growing the producing microorganism in a suitable broth medium.

-

Extraction: Extracting the culture filtrate with an organic solvent like ethyl acetate.[14]

-

Chromatography: Purifying the active compound from the crude extract using techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC).[14]

-

Identification: Identifying the purified compound as Cyclo(Pro-Leu) using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4][14]

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Prepare two-fold serial dilutions of Cyclo(Pro-Leu) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of Cyclo(Pro-Leu) at which no visible growth of the microorganism is observed.[6]

Agar (B569324) Plate Diffusion Assay:

This method is used to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound.

Protocol: Disk Diffusion Method

-

Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of Cyclo(Pro-Leu) onto the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.[6]

Biofilm Inhibition Assay

Protocol: Crystal Violet Staining Method

-

Biofilm Formation: Grow the test bacteria in a 96-well plate in the presence of various sub-MIC concentrations of Cyclo(Pro-Leu). Include a control with no compound.

-

Incubation: Incubate the plate to allow for biofilm formation (typically 24-48 hours).

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

-

Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.

-

Destaining: Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader. A lower absorbance in the presence of Cyclo(Pro-Leu) compared to the control indicates biofilm inhibition.[13]

Future Directions and Conclusion

Cyclo(Pro-Leu) presents a compelling scaffold for the development of novel antifungal and antibacterial agents. Its multifaceted mechanism of action, particularly its ability to inhibit quorum sensing, makes it an attractive candidate for combating drug-resistant pathogens. Further research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cyclo(Pro-Leu) to optimize its antimicrobial potency and pharmacokinetic properties.

-

In Vivo Efficacy: Assessing the therapeutic potential of Cyclo(Pro-Leu) in animal models of infection.

-

Synergistic Studies: Investigating the potential for synergistic effects when Cyclo(Pro-Leu) is combined with existing antimicrobial drugs.

-

Formulation Development: Developing suitable formulations to enhance the delivery and stability of Cyclo(Pro-Leu).

References

- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare | Semantic Scholar [semanticscholar.org]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), particularly those belonging to the 2,5-diketopiperazine (DKP) class, are emerging as a promising class of neuroprotective agents.[1][2] These naturally occurring or synthetic molecules exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases.[1][3] This technical guide provides an in-depth overview of the neuroprotective effects of CDPs, with a specific focus on Cyclo(Pro-Leu). It summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core signaling pathways involved in their mechanism of action.

Introduction to Cyclic Dipeptides and Neuroprotection

Cyclic dipeptides are the simplest form of cyclic peptides, characterized by a six-membered diketopiperazine ring formed from the condensation of two amino acids.[1] Their rigid structure confers high stability against proteolytic degradation and enhances their ability to cross the blood-brain barrier (BBB), a critical feature for neurotherapeutics. The neuroprotective properties of CDPs are attributed to their ability to modulate various cellular processes implicated in neuronal damage and death, such as oxidative stress, neuroinflammation, and apoptosis.

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic inflammation. CDPs, by targeting the underlying molecular pathways of these pathologies, offer a potential therapeutic strategy to slow or halt disease progression.

Mechanisms of Neuroprotection by Cyclo(Pro-Leu) and Related CDPs

The neuroprotective effects of Cyclo(Pro-Leu) and other CDPs are multi-faceted, involving the modulation of key signaling pathways that govern cellular stress responses and inflammation.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of neuroprotection by CDPs involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.

-

Nrf2 Activation: CDPs can activate the Nrf2 pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This enhanced antioxidant defense system helps to mitigate the damaging effects of reactive oxygen species (ROS) in neurons.

-

NF-κB Inhibition: Chronic activation of NF-κB is a hallmark of neuroinflammation, leading to the production of pro-inflammatory cytokines and neurotoxic mediators. CDPs have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade and protecting neurons from inflammatory damage. The interplay between Nrf2 activation and NF-κB inhibition is crucial, as Nrf2-induced HO-1 can suppress NF-κB activation.

PPAR-γ Activation

Recent studies have highlighted the role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in mediating the neuroprotective effects of some CDPs. For instance, Cyclo(L-Pro-L-Phe) has been identified as a partial PPAR-γ agonist. Activation of PPAR-γ can suppress the NF-κB pathway and reduce oxidative stress, contributing to neuronal survival.

Anti-apoptotic Mechanisms

Cyclic dipeptides can also protect neurons by inhibiting apoptosis (programmed cell death). This is achieved by preventing the loss of mitochondrial membrane potential and inhibiting the activation of key apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of Cyclo(Pro-Leu) and related cyclic dipeptides.

Table 1: Neuroprotective Effects of Cyclo-(L-Pro-L-Phe) against H₂O₂-Induced Damage in SH-SY5Y Cells

| Parameter | Treatment | Concentration (µM) | Result |

| Cell Viability (%) | H₂O₂ (650 µM) | - | ~50% |

| H₂O₂ + Cyclo-(L-Pro-L-Phe) | 10 | 66.4% | |

| H₂O₂ + Cyclo-(L-Pro-L-Phe) | 20 | 74.6% | |

| H₂O₂ + Cyclo-(L-Pro-L-Phe) | 40 | 80.4% | |

| LDH Release (% of H₂O₂ control) | H₂O₂ + Cyclo-(L-Pro-L-Phe) | 40 | 45.9% |

| ROS Generation (% of H₂O₂ control) | H₂O₂ + Cyclo-(L-Pro-L-Phe) | 10, 20, 40 | Dose-dependent decrease |

Table 2: Antioxidant Activity of Cyclo(L-Leucyl-L-Prolyl) and Cyclo(Gly-L-Pro)

| Compound | Concentration (µg/mL) | DPPH Scavenging Activity (%) |

| Cyclo(L-Leucyl-L-Prolyl) | 200 | 48.21% |

| Cyclo(Gly-L-Pro) | 200 | 54.12% |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the neuroprotective effects of cyclic dipeptides.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurodegenerative disease research.

-

Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Neurotoxicity: Oxidative stress is often induced by treating the cells with hydrogen peroxide (H₂O₂). The concentration and duration of H₂O₂ exposure are optimized to induce a significant but sub-lethal level of cell death (e.g., 650 µM for 15 hours).

-

CDP Treatment: Cells are pre-treated with various concentrations of the cyclic dipeptide for a specific period (e.g., 10 hours) before the addition of the neurotoxic agent.

Assessment of Neuroprotection

-

Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to quantify the protective effect of the CDP against the neurotoxin-induced cell death.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is proportional to the amount of ROS.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest, such as Nrf2, NF-κB, HO-1, caspases, and PARP.

Conclusion and Future Directions

Cyclic dipeptides, including Cyclo(Pro-Leu), represent a promising class of natural and synthetic compounds with significant neuroprotective potential. Their ability to modulate multiple key pathways involved in neurodegeneration, such as oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for further investigation. The data presented in this guide highlight the efficacy of these compounds in preclinical models.

Future research should focus on:

-

In vivo studies to confirm the neuroprotective effects of Cyclo(Pro-Leu) and other promising CDPs in animal models of neurodegenerative diseases.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery methods.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective CDP analogs.

-

Elucidation of the precise molecular targets of these compounds to further refine our understanding of their mechanisms of action.

The continued exploration of cyclic dipeptides holds great promise for the development of novel and effective therapies for a range of debilitating neurodegenerative disorders.

References

Cytotoxic Activity of Cyclo(Pro-Leu) Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic activity of the cyclic dipeptide Cyclo(Pro-Leu) against various cancer cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Cyclo(Pro-Leu) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HT-29 | Colon Carcinoma | 101.56 | 48 |

| MCF-7 | Breast Adenocarcinoma | 78.78 | 48 |

| A375 | Malignant Melanoma | 51.13 | 48 |

| K562 | Chronic Myelogenous Leukemia | 21.72 | 48 |

| NCM460 | Normal Colon Mucosa | 775.86 | 48 |

Data sourced from a study on secondary metabolites from Streptomyces sp. BM-8[1]. The IC50 values indicate that Cyclo(Pro-Leu) exhibits selective cytotoxicity against cancer cell lines, with significantly lower efficacy against the normal colon cell line NCM460[1].

Experimental Protocols

This section details the methodologies for key experiments typically employed to assess the cytotoxic and apoptotic effects of compounds like Cyclo(Pro-Leu).

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Pro-Leu) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance from the blank wells should be subtracted.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Cyclo(Pro-Leu) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Potential Signaling Pathways

While the precise molecular mechanisms of Cyclo(Pro-Leu) are still under investigation, studies on closely related cyclic dipeptides provide insights into potential signaling pathways that may be involved in its cytotoxic and anti-cancer effects.

Induction of Apoptosis via Caspase Activation

Studies on other proline-containing cyclic dipeptides, such as Cyclo(Phe-Pro), have demonstrated the induction of apoptosis in cancer cells through the activation of caspases. This process often involves the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3, a key executioner caspase.

Modulation of the CD151/EGFR Signaling Pathway

Research on the structurally similar Cyclo(L-Leu-L-Pro) has shown that it can inhibit the migration and growth of triple-negative breast cancer cells by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR). This disruption can lead to the downregulation of key proteins involved in cell cycle progression and cell migration. It is plausible that Cyclo(Pro-Leu) could exert its effects through a similar mechanism.

Conclusion and Future Directions